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molecular formula C15H21FN2O2 B8686417 Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate CAS No. 70931-36-1

Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate

Cat. No. B8686417
M. Wt: 280.34 g/mol
InChI Key: GMPKAZMLKJDHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243805

Procedure details

As in the foregoing Example, 48.6 g of the carbamate is hydrolyzed with 50 g potassium hydroxide in 50 ml ethanol at 120° C. Processing gives 21.5 g (60%) 1-[2-(4-fluorophenyl)ethyl]piperazine with a b.p. of 142° C./3 Torr. It may be transformed into a dimaleate crystallizing from 95% ethanol as a hemihydrate and melting at 164.5°-166.5° C.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+]>C(O)C>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][CH2:12][N:9]2[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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